Isophorone diamine
Overview
Description
Isophorone diamine (IPDA) is a chemical compound that has garnered attention due to its applications in various fields, including materials science and bio-imaging. The compound is derived from isophorone nitrile (IPN) and has been the subject of research for its synthesis and potential uses.
Synthesis Analysis
The synthesis of IPDA has been explored using cobalt-based catalysts supported on acidic and basic oxides. A study demonstrated that the cobalt catalyst supported on SiO2 with a 20 wt % Co loading was particularly effective, achieving a high conversion of IPN (90.9%) and yield of IPDA (70.4 mol %). This catalyst also showed excellent reusability, maintaining its performance over eight cycles without significant degradation, outperforming commercial Raney Co catalysts .
Molecular Structure Analysis
The molecular structure of IPDA-related compounds has been investigated through various spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry (MS). Additionally, single-crystal X-ray diffraction has been used to elucidate the structure of triphenylamine isophorone derivatives, which are related to IPDA. These studies are crucial for understanding the structure-property relationships of these compounds .
Chemical Reactions Analysis
Research into the chemical reactions of IPDA derivatives has revealed that they possess good two-photon absorption (2PA) properties. The 2PA cross-sections of these derivatives increase with the number of isophorone branches, indicating that the molecular structure plays a significant role in their photo-physical properties. The highest recorded 2PA cross-section was 9398.23 GM for a compound in 1,4-dioxane .
Physical and Chemical Properties Analysis
The physical and chemical properties of IPDA and its derivatives have been studied through their photo-physical properties. The compounds exhibit promising two-photon absorption and emission properties, which are essential for applications in bio-imaging. Theoretical calculations, such as density functional theory (DFT) studies, have been applied to these compounds to further understand their properties and potential applications. Notably, cytotoxicity tests have indicated that these compounds have good biocompatibility with living cells, which is crucial for their use in biological contexts .
Relevant Case Studies
Case studies involving the use of IPDA derivatives in bio-imaging have highlighted their potential for application in both one- and two-photon fluorescence microscopy imaging domains. These studies suggest that IPDA derivatives can be used as effective fluorescent probes for imaging living cells, which could have significant implications for medical diagnostics and research .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Polymer Science and Material Engineering .
Summary of the Application
IPDA is used as a curing agent for epoxy resins . It is found that IPDA-based adhesive compositions have greater viability and improved stress–strain properties than do linear aliphatic amines .
Methods of Application or Experimental Procedures
The process involves the development of new adhesive compositions, exploring the effect of the chemical nature of the curing agent (linear and cycloaliphatic amines) on the curing kinetics, as well as the thermomechanical and strength characteristics, of epoxy compositions . Various accelerators (derivatives of phenol, imidazole, salts of tertiary amines, etc.) are used to reduce the temperature of postcuring of compositions based on IPDA .
Results or Outcomes
It is found that IPDA-based adhesive compositions have greater viability and improved stress–strain properties than do linear aliphatic amines .
2. Carbon Dioxide Capture
Specific Scientific Field
This application falls under the field of Environmental Science and Chemical Engineering .
Summary of the Application
IPDA has been found to be able to remove more than 99 percent of CO2 from air with a concentration of 400 parts per million (ppm) – about the level currently in the atmosphere .
Methods of Application or Experimental Procedures
The process involves the use of IPDA in laboratory tests for carbon capture .
Results or Outcomes
This process happened much faster than other carbon capture techniques, removing 201 millimoles of CO2 per hour, per mole of the compound . That is at least twice as fast as other Direct Air Capture lab systems, and far faster than the leading artificial leaf device .
3. Manufacture of Isophorone Diisocyanate
Specific Scientific Field
This application falls under the field of Industrial Chemistry .
Summary of the Application
IPDA is used as a precursor in the manufacture of isophorone diisocyanate by phosgenation .
Methods of Application or Experimental Procedures
The process involves the use of IPDA in the manufacture of isophorone diisocyanate by phosgenation .
Results or Outcomes
The outcome of this process is the production of isophorone diisocyanate, which is used in various industrial applications .
4. Waterproofing and Paving Concreting
Specific Scientific Field
This application falls under the field of Civil Engineering .
Summary of the Application
IPDA is used in waterproofing and paving concreting .
Methods of Application or Experimental Procedures
The process involves the use of IPDA in the manufacture of materials used for waterproofing and paving concreting .
Results or Outcomes
The outcome of this process is the production of materials that provide effective waterproofing and paving concreting solutions .
5. Advanced Composite Materials
Specific Scientific Field
This application falls under the field of Material Engineering .
Summary of the Application
IPDA is used in the production of advanced composite materials . Its higher cost compared to other amines is less critical as performance is the key criteria .
Methods of Application or Experimental Procedures
The process involves the use of IPDA in the manufacture of advanced composite materials .
Results or Outcomes
The outcome of this process is the production of advanced composite materials with improved technological and operational characteristics .
6. Coating Instrument Panels and Other Plastic Components
Specific Scientific Field
This application falls under the field of Industrial Design .
Summary of the Application
IPDA is used to produce light- and weather-resistant polyurethanes, for example, for coating instrument panels and other plastic components .
Methods of Application or Experimental Procedures
The process involves the use of IPDA in the manufacture of light- and weather-resistant polyurethanes for coating instrument panels and other plastic components .
Results or Outcomes
The outcome of this process is the production of light- and weather-resistant polyurethanes that are used for coating instrument panels and other plastic components .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLHGQLZWXBQNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Record name | ISOPHORONEDIAMINE | |
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Record name | ISOPHORONE DIAMINE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68133-56-2 (4-methylbenzenesulfonate) | |
Record name | Isophorone diamine | |
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DSSTOX Substance ID |
DTXSID6027503 | |
Record name | Isophorone diamine | |
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Molecular Weight |
170.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isophoronediamine appears as a clear to light-yellow liquid. Highly soluble though slightly denser than water. May be toxic by inhalation and skin absorption. Corrosive to skin. Used to make other chemicals., Liquid, Colourless liquid; mp = 10 deg C; [ICSC] Clear light yellow liquid; [Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | ISOPHORONEDIAMINE | |
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Record name | Cyclohexanemethanamine, 5-amino-1,3,3-trimethyl- | |
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Record name | Isophorone diamine | |
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Record name | ISOPHORONE DIAMINE | |
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Boiling Point |
477 °F at 760 mmHg (USCG, 1999), 247 °C | |
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Record name | ISOPHORONE DIAMINE | |
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Flash Point |
230 °F (USCG, 1999), Flash point =112 °C, 112 °C c.c. | |
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Record name | ISOPHORONE DIAMINE | |
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Solubility |
Solubility in water at 492 g/l at 23.8 °C: very soluble | |
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Density |
0.924 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.922, Relative density (water = 1): 0.92 | |
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Vapor Pressure |
0.01 [mmHg], Vapor pressure, Pa at 20 °C: 1.6 | |
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Product Name |
Isophorone diamine | |
Color/Form |
Colorless liquid | |
CAS RN |
2855-13-2 | |
Record name | ISOPHORONEDIAMINE | |
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Record name | Isophorone diamine | |
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Record name | 3-aminomethyl-3,5,5-trimethylcyclohexylamine | |
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Melting Point |
50 °F (USCG, 1999), 10 °C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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